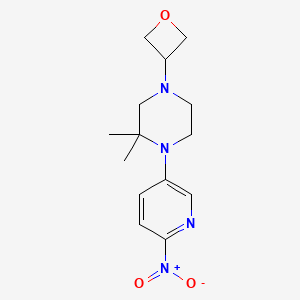
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring, a nitropyridine moiety, and an oxetane ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine typically involves multi-step organic reactions. The starting materials may include 2,2-dimethylpiperazine, 6-nitropyridine, and oxetane derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can be used to introduce the nitropyridine moiety onto the piperazine ring.
Cyclization reactions: Formation of the oxetane ring may involve cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine and oxetane moieties may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
類似化合物との比較
Similar Compounds
2,2-Dimethylpiperazine: A simpler analog without the nitropyridine and oxetane groups.
6-Nitropyridine derivatives: Compounds with similar nitropyridine moieties but different substituents.
Oxetane-containing compounds: Molecules with oxetane rings but different functional groups.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C14H20N4O3 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
2,2-dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)10-16(12-8-21-9-12)5-6-17(14)11-3-4-13(15-7-11)18(19)20/h3-4,7,12H,5-6,8-10H2,1-2H3 |
InChIキー |
QYFORDLTHAUZJU-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3COC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







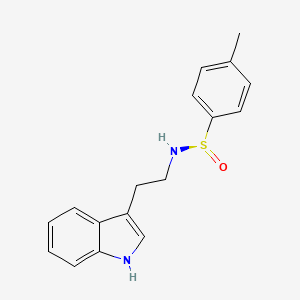
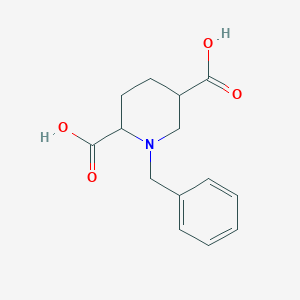


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)

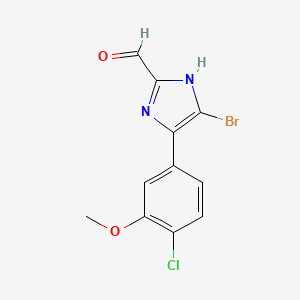
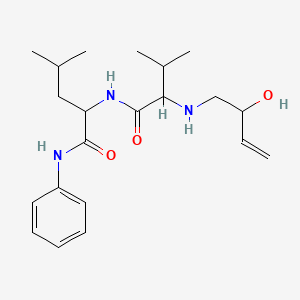
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
